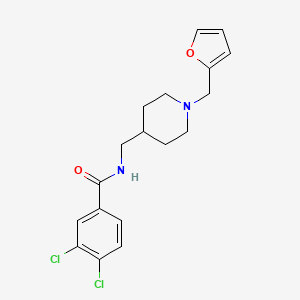

N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide, also known as L-165,041, is a selective and potent antagonist of the oxytocin receptor. The oxytocin receptor is a G-protein coupled receptor that is involved in a variety of physiological processes, including social bonding, reproduction, and stress responses. The use of L-165,041 in scientific research has provided insights into the role of the oxytocin receptor in these processes.

Wissenschaftliche Forschungsanwendungen

Hydroxyl Radical Reactions and Organic Chemistry

Research on hydroxyl radical-induced oxidation reveals insights into the reactions of methanesulfonyl radicals, which are closely related to the chemistry of methanesulfonamides. For example, the oxidation of methanesulfinic acid by hydroxyl radicals generates methanesulfonic acid among other products, highlighting the reactivity of sulfonic acid derivatives in radical reactions (Flyunt et al., 2001). This study underscores the importance of understanding radical chemistry in the context of organic synthesis and environmental chemistry.

Analytical Chemistry Applications

Dimethyl sulfoxide (DMSO) is used as a probe for detecting hydroxyl radicals, producing methane sulfinic acid as a primary product. This method provides a quantitative measure of hydroxyl radical generation in aqueous systems (Steiner & Babbs, 1990), showcasing how sulfonamide derivatives can be used in analytical chemistry for radical detection and quantification.

Electrospray Mass Spectrometry

The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization mass spectrometry (ESI-MS) for analyzing hydrophobic compounds demonstrates the utility of sulfonamide derivatives in enhancing the solubility and analysis of such compounds (Szabó & Kele, 2001). This application is crucial for the analysis of a wide range of hydrophobic biological and synthetic molecules.

Organocatalysis

Prolyl sulfonamides, including derivatives like prolyl methanesulfonamide, have been explored as enantioselective organocatalysts for aldol reactions (Bellis et al., 2005). This research highlights the role of sulfonamide derivatives in asymmetric synthesis, providing a pathway to produce chiral molecules efficiently.

Microbial Metabolism

Methanesulfonic acid, closely related to methanesulfonamides, is metabolized by aerobic bacteria as a sulfur source, underscoring the biological relevance and potential biotechnological applications of sulfonic acids and their derivatives (Kelly & Murrell, 1999). Understanding these metabolic pathways can lead to advancements in environmental microbiology and bioremediation strategies.

Eigenschaften

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-12-6-5-7-13(10-12)11-20(18,19)16-9-8-14(17)15(2,3)4/h5-7,10,14,16-17H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLUJKKSXIQAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2991099.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)

![(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2991107.png)

![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)

![5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide](/img/structure/B2991116.png)